3-Allyl-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
3-Allyl-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C20H21N5O2S and a molecular weight of 395.487 g/mol . This compound is notable for its unique structure, which includes an allyl group, a hydroxybenzaldehyde moiety, and a triazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-Allyl-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves several steps:
Preparation of 3-Allyl-2-hydroxybenzaldehyde: This can be achieved by reacting 2-allylphenol with paraformaldehyde and anhydrous magnesium chloride in acetonitrile, with triethylamine as a catalyst.
Formation of the Hydrazone: The aldehyde group of 3-Allyl-2-hydroxybenzaldehyde reacts with the hydrazine derivative [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazine under acidic or basic conditions to form the hydrazone.
Chemical Reactions Analysis
3-Allyl-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Allyl-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Allyl-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Allyl-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can be compared with other similar compounds:
3-Hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: This compound lacks the allyl group, which may affect its reactivity and biological activity.
2-Hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: The position of the hydroxy group can influence the compound’s chemical properties and interactions.
3-Ethoxy-4-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone:
Properties
CAS No. |
624725-04-8 |
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Molecular Formula |
C20H21N5O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21N5O2S/c1-3-6-14-7-5-8-16(18(14)26)13-21-24-25-19(22-23-20(25)28)15-9-11-17(12-10-15)27-4-2/h3,5,7-13,24,26H,1,4,6H2,2H3,(H,23,28)/b21-13+ |
InChI Key |
RGZXKMHJVRLSHA-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC(=C3O)CC=C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
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